molecular formula C14H23N5O4S B5562983 N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide

N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide

Cat. No. B5562983
M. Wt: 357.43 g/mol
InChI Key: FDIUGAUHPDMMFX-NWDGAFQWSA-N
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Description

N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C14H23N5O4S and its molecular weight is 357.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.14707541 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Inhibitors and Synthetic Methods

  • A study described the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, showcasing excellent pharmacokinetic properties. This compound's synthesis involved a key chiral intermediate, highlighting the intricate chemical processes required for developing selective enzyme inhibitors (Latli et al., 2015).

Coordination Complexes and Antioxidant Activity

  • Coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized. These complexes demonstrated significant antioxidant activity, illustrating the potential of such compounds in oxidative stress-related research (Chkirate et al., 2019).

Pharmacological Evaluation

  • Computational and pharmacological evaluations of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, were conducted to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the multifaceted potential of these compounds in therapeutic and biochemical contexts (Faheem, 2018).

Antioxidant Studies

  • Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for their antioxidant activities. These compounds exhibited moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).

Antipsychotic Potential

  • A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were investigated as novel potential antipsychotic agents. These compounds showed promising profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a new direction for antipsychotic drug development (Wise et al., 1987).

properties

IUPAC Name

2-[(4aS,7aR)-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O4S/c1-10-15-13(16-23-10)6-18-4-5-19(7-14(20)17(2)3)12-9-24(21,22)8-11(12)18/h11-12H,4-9H2,1-3H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIUGAUHPDMMFX-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCN(C3C2CS(=O)(=O)C3)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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